molecular formula C16H16N2O2 B2483186 (4-methoxy-3-methylphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone CAS No. 2195877-45-1

(4-methoxy-3-methylphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone

Cat. No. B2483186
CAS RN: 2195877-45-1
M. Wt: 268.316
InChI Key: QIBKUYLTLBNHQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that likely belongs to the class of compounds known as heterocyclic compounds . These are organic compounds containing one or more rings which have atoms of at least two different elements as members of these rings .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 1H-pyrazolo[3,4-b]pyridines are synthesized using various strategies . One common method involves a three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Anti-Inflammatory Agents: Research has shown that structurally related molecules, such as 3-isopropoxy-5-methoxy-N-(1H-1,2,3,4-tetraazol-5-yl)-1-benzothiophene-2-carboxamide , possess anti-inflammatory activity . Given the structural similarity, further exploration of 6-(4-methoxy-3-methylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine as a potential anti-inflammatory agent is warranted.

Organic Synthesis and Chemical Reactions

Building Block for Heterocyclic Compounds: The pyrazolo[3,4-b]pyridine scaffold is versatile and can serve as a building block for synthesizing other heterocyclic compounds. Researchers can modify its functional groups to create derivatives with specific properties .

Computational Chemistry and Spectroscopy

DFT-NMR Spectra Analysis: Quantum chemical computational methods, such as Density Functional Theory (DFT), allow researchers to predict the NMR spectra of organic compounds. Investigating the DFT-NMR spectra of 6-(4-methoxy-3-methylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine could provide insights into its electronic structure and reactivity .

Biological Activity

Antituberculotic Activity: Substituted pyrazolo[3,4-b]pyridines have demonstrated promising antituberculotic activity. Researchers should explore the impact of specific substitutions (e.g., N(1)CH3, C(3)C6H5, C(4) pCH3C6H5, C(5)CO2Et, C(6)SMe) on this property .

properties

IUPAC Name

5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(4-methoxy-3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-11-8-12(5-6-15(11)20-2)16(19)18-9-13-4-3-7-17-14(13)10-18/h3-8H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBKUYLTLBNHQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CC3=C(C2)N=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.